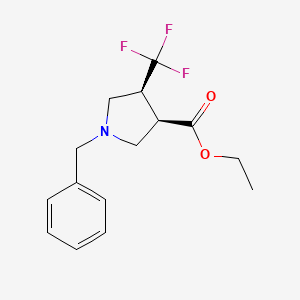
cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their unique structural properties and biological activities . The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Méthodes De Préparation
The synthesis of cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials due to its stability and reactivity
Mécanisme D'action
The mechanism of action of cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of the trifluoromethyl group in this compound makes it unique in terms of its chemical stability and biological activity .
Propriétés
Formule moléculaire |
C15H18F3NO2 |
|---|---|
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
ethyl (3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m0/s1 |
Clé InChI |
SJIVVBIUXVKZDK-QWHCGFSZSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CN(C[C@H]1C(F)(F)F)CC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


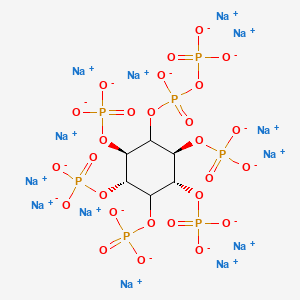
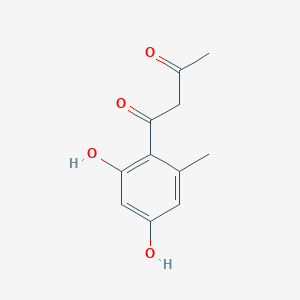
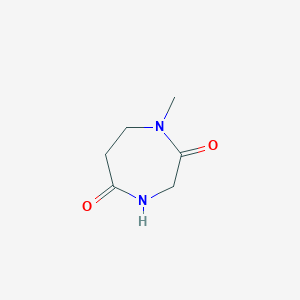
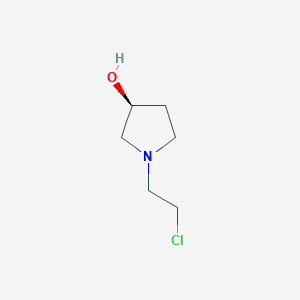
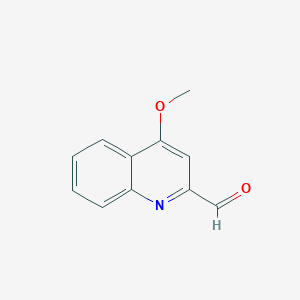
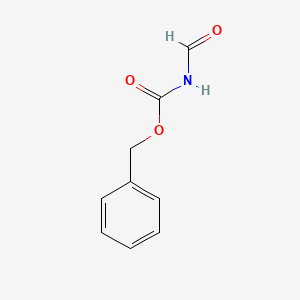
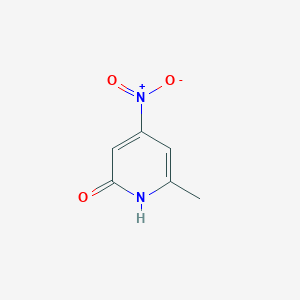

![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
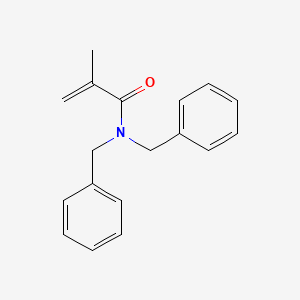


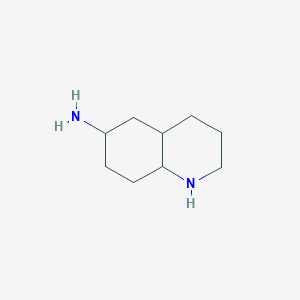
![benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate](/img/structure/B13025123.png)
